molecular formula C11H8O3 B1437177 4-(Furan-3-yl)benzoic acid CAS No. 890715-18-1

4-(Furan-3-yl)benzoic acid

Cat. No.: B1437177
CAS No.: 890715-18-1
M. Wt: 188.18 g/mol
InChI Key: AEVDLVIYBANTFB-UHFFFAOYSA-N
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Description

4-(Furan-3-yl)benzoic acid is an organic compound that belongs to the family of benzoic acids It is characterized by the presence of a furan ring attached to a benzoic acid moiety

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-(Furan-3-yl)benzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The binding of this compound to these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound has been shown to interact with certain transport proteins, affecting the transport of other molecules across cellular membranes .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and concentration of the compound. In cancer cells, this compound has been observed to induce apoptosis, a process of programmed cell death, by modulating cell signaling pathways such as the MAPK/ERK pathway. This compound also influences gene expression by altering the activity of transcription factors, leading to changes in the expression of genes involved in cell proliferation and survival. Furthermore, this compound affects cellular metabolism by inhibiting key metabolic enzymes, resulting in altered metabolic flux and energy production .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific sites on enzymes and proteins, leading to conformational changes that affect their activity. For example, the binding of this compound to cytochrome P450 enzymes can result in either inhibition or activation of the enzyme’s catalytic activity. Additionally, this compound can act as an allosteric modulator, binding to sites other than the active site and inducing changes in enzyme activity. The compound also influences gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or oxidative conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of metabolic enzymes and persistent changes in gene expression. These effects are often dose-dependent and can vary based on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory and anticancer activities. At higher doses, this compound can become toxic, leading to adverse effects such as liver damage and oxidative stress. Threshold effects have been observed, where a certain dosage level is required to achieve a therapeutic effect, while exceeding this threshold can result in toxicity. These findings highlight the importance of careful dosage optimization in preclinical studies .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, leading to the formation of various metabolites. The compound can also interact with cofactors such as NADPH, which are required for the enzymatic reactions. The metabolic flux of this compound can influence the levels of other metabolites in the cell, affecting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transport proteins. These proteins facilitate the movement of the compound across cellular membranes, allowing it to reach its target sites. The distribution of this compound can vary based on the tissue type and the presence of transporters. In some cases, the compound may accumulate in certain tissues, leading to localized effects. The interaction with binding proteins can also influence the bioavailability and activity of this compound .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria or the nucleus, through the presence of targeting signals or post-translational modifications. The localization of this compound can affect its interactions with other biomolecules and its overall efficacy. For example, the accumulation of this compound in the mitochondria can influence mitochondrial function and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Furan-3-yl)benzoic acid typically involves the coupling of a furan derivative with a benzoic acid derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid derivative of furan with a halogenated benzoic acid under palladium catalysis . The reaction conditions usually include the use of a base such as potassium carbonate and a solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-(Furan-3-yl)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.

    Substitution: Electrophilic substitution reactions can occur on the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: 4-(Furan-3-yl)benzyl alcohol.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

4-(Furan-3-yl)benzoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxylic acid: Similar structure but with the carboxylic acid group directly attached to the furan ring.

    Benzofuran: Contains a fused benzene and furan ring system.

Uniqueness

4-(Furan-3-yl)benzoic acid is unique due to the specific positioning of the furan ring and the benzoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

4-(furan-3-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O3/c12-11(13)9-3-1-8(2-4-9)10-5-6-14-7-10/h1-7H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEVDLVIYBANTFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=COC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00659613
Record name 4-(Furan-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00659613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890715-18-1
Record name 4-(Furan-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00659613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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